2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
Overview
Description
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one is a sesquiterpene lactone containing two epoxide groups and two tertiary hydroxy groups. It is isolated from the roots of Coriaria nepalensis, a plant known for its medicinal properties . The compound has a molecular formula of C15H20O6 and is known for its complex structure, which includes a spiro-epoxide and a bridged lactone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,7Most of the 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one used in research is extracted from natural sources, particularly the roots of Coriaria nepalensis .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one undergoes various chemical reactions, including:
Oxidation: The tertiary hydroxy groups can be oxidized to ketones.
Reduction: The epoxide groups can be reduced to diols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under mild conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one has several applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one involves its interaction with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring also plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins .
Comparison with Similar Compounds
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one is unique due to its combination of epoxide and lactone groups. Similar compounds include:
Coriamyrtin: Another sesquiterpene lactone with similar biological activities.
Tutin: Known for its toxic properties and similar structural features.
Corianin: Shares the sesquiterpene lactone backbone but differs in the functional groups attached.
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSARJAXHVXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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